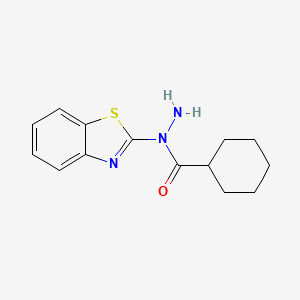
N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide typically involves the reaction of 2-aminobenzothiazole with cyclohexanecarbohydrazide. One common method involves the acetylation of 2-aminobenzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as chloroform, DMF, and ethanol, and catalysts like TEA and HOBT .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes and proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide include other benzothiazole derivatives such as:
Uniqueness
This compound is unique due to its specific structure, which combines the benzothiazole moiety with a cyclohexanecarbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H17N3OS |
|---|---|
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)cyclohexanecarbohydrazide |
InChI |
InChI=1S/C14H17N3OS/c15-17(13(18)10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)19-14/h4-5,8-10H,1-3,6-7,15H2 |
InChI-Schlüssel |
QUGULWOWTYYJDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)N(C2=NC3=CC=CC=C3S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide](/img/structure/B14946925.png)
![5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946931.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14946942.png)
![10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B14946946.png)
![5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
![Methyl 4-{[(4-bromophenyl)(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino}benzoate](/img/structure/B14946961.png)
![4-(methylamino)-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14946963.png)
![6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14946977.png)
![1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate](/img/structure/B14946980.png)
![Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
![2-[(2-Phenylacetyl)amino]-4-phosphonobutanoic acid](/img/structure/B14946997.png)
![N-methyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14947005.png)

![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B14947011.png)
